methyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate
Overview
Description
Methyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate is a useful research compound. Its molecular formula is C26H22N2O5 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-{[3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoyl]amino}benzoate is 442.15287181 g/mol and the complexity rating of the compound is 870. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Complex organic compounds, including those with benzoyl and benzoate groups, are synthesized and characterized for various scientific applications. For instance, the synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate demonstrates the creation of new compounds that can serve as intermediates in pharmaceuticals or materials science. This synthesis process can provide insights into methodologies for creating structurally similar compounds like the one you're interested in (Popovski, Mladenovska, & Panovska, 2010).
Applications in Materials Science
- Some compounds are designed for specific functions in materials science, such as the development of spherical supramolecular dendrimers organized in novel liquid-crystalline phases. These materials have potential applications in nanotechnology and materials engineering. The design and synthesis of such compounds reveal the potential of complex organic molecules in creating new types of materials with unique properties (Balagurusamy, Ungar, Percec, & Johansson, 1997).
Pharmaceutical Intermediates
- Complex benzoate and benzoyl-containing compounds are utilized as intermediates in the synthesis of pharmaceuticals. For example, the development of new imaging compounds or flavoring substances demonstrates the diverse applications of these compounds in both medical and consumer products. This highlights the role of complex organic molecules in synthesizing compounds with specific functionalities for use in various industries (Popovski, Mladenovska, & Panovska, 2010).
Organic Synthesis and Catalysis
- The research into the synthesis and transformations of related compounds shows their versatility as reagents for preparing polyfunctional heterocyclic systems. Such systems have applications in organic chemistry, where they serve as building blocks for more complex molecules, demonstrating the compound's relevance in advancing synthetic methodologies (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Properties
IUPAC Name |
methyl 4-[[3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-33-26(32)13-5-7-15(8-6-13)27-23(29)14-3-2-4-16(11-14)28-24(30)21-17-9-10-18(20-12-19(17)20)22(21)25(28)31/h2-11,17-22H,12H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPJBCSKVPHJGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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